6-methyl-4-((1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
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Overview
Description
6-methyl-4-((1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a complex organic compound that features a pyranone core structure with various substituents, including a pyrrolidine ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine intermediate, followed by the introduction of the thiophene moiety and the final formation of the pyranone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain substituents with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
6-methyl-4-((1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6-methyl-4-((1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one: shares similarities with other pyranone derivatives and thiophene-containing compounds.
4-((1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one: Lacks the methyl group at the 6-position.
6-methyl-4-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one: Lacks the methyl group on the thiophene ring.
Uniqueness
The unique combination of the pyranone core, pyrrolidine ring, and methylthiophene moiety in this compound provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-methyl-4-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-7-13(8-15(18)20-10)21-12-5-6-17(9-12)16(19)14-4-3-11(2)22-14/h3-4,7-8,12H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXGXYPLKFYQIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(C2)OC3=CC(=O)OC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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